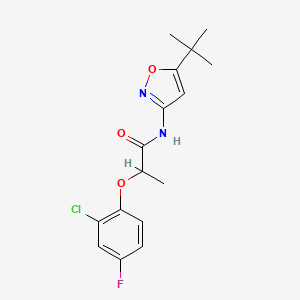
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(phenoxycarbonyl)tryptophanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(phenoxycarbonyl)tryptophanamide, commonly known as MBTPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MBTPT is a fluorescent probe that can be used to study protein-protein interactions, protein-ligand interactions, and enzyme activity.
Mechanism of Action
MBTPT works by binding to a specific site on a protein, resulting in a change in its fluorescence properties. The change in fluorescence can be used to monitor changes in protein conformation or protein-ligand interactions. MBTPT is a non-invasive probe that does not interfere with protein function.
Biochemical and Physiological Effects:
MBTPT has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that can be used in vitro and in vivo experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of MBTPT is its high sensitivity and specificity for protein detection. It can detect changes in protein conformation and protein-ligand interactions in real-time. MBTPT is also a non-invasive probe that does not interfere with protein function. However, one limitation of MBTPT is its cost, which can be prohibitively expensive for some research labs. Additionally, MBTPT is not suitable for all proteins and may not work for certain protein targets.
Future Directions
There are several future directions for research on MBTPT. One area of interest is the development of new fluorescent probes that can be used to study different types of proteins and protein interactions. Another area of research is the optimization of MBTPT for in vivo imaging and diagnostics. Finally, the development of new synthesis methods for MBTPT and related compounds could lead to more cost-effective and efficient probes for protein research.
Synthesis Methods
The synthesis of MBTPT involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with N-(tert-butoxycarbonyl)-L-tryptophan. The resulting product is then treated with phenol and trifluoroacetic acid to remove the protecting group and obtain the final product. The purity of the product can be confirmed using high-performance liquid chromatography (HPLC) and mass spectrometry.
Scientific Research Applications
MBTPT is widely used as a fluorescent probe to study protein-protein interactions, protein-ligand interactions, and enzyme activity. It can be used to detect conformational changes in proteins, monitor protein-protein interactions in real-time, and measure enzyme activity. MBTPT has been used to study a variety of proteins, including kinases, proteases, and G-protein-coupled receptors.
properties
IUPAC Name |
phenyl N-[3-(1H-indol-3-yl)-1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-16-11-12-21-23(13-16)34-25(28-21)30-24(31)22(29-26(32)33-18-7-3-2-4-8-18)14-17-15-27-20-10-6-5-9-19(17)20/h2-13,15,22,27H,14H2,1H3,(H,29,32)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOGYBMZCOOEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5025499.png)
![[2-(propylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B5025508.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B5025521.png)

![3-allyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5025541.png)

![11-(5-bromo-2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5025550.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5025562.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5025564.png)

